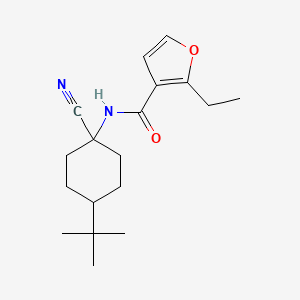
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide, commonly known as TAK-915, is a novel small molecule drug that has been developed for the treatment of cognitive disorders. TAK-915 is a selective antagonist of the GABA-Aα5 receptor, which is a subtype of the GABA-A receptor that is predominantly expressed in the hippocampus, a region of the brain that is important for learning and memory.
Mecanismo De Acción
TAK-915 selectively binds to the GABA-Aα5 receptor, which is predominantly expressed in the hippocampus. By blocking the activity of this receptor, TAK-915 enhances the activity of the hippocampus, which is important for learning and memory. This mechanism of action is different from other cognitive enhancers, such as acetylcholinesterase inhibitors and NMDA receptor antagonists.
Biochemical and Physiological Effects:
TAK-915 has been shown to increase the activity of the hippocampus, as measured by increased neuronal firing and increased levels of the neurotransmitter acetylcholine. TAK-915 has also been shown to increase the release of other neurotransmitters, such as dopamine and norepinephrine, which are important for cognitive function. In addition, TAK-915 has been shown to increase the expression of genes that are involved in synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of TAK-915 is its selectivity for the GABA-Aα5 receptor, which reduces the risk of off-target effects. TAK-915 also has good oral bioavailability and a long half-life, which makes it suitable for chronic dosing in animal studies. However, one limitation of TAK-915 is its poor solubility in water, which can make it difficult to formulate for in vivo studies.
Direcciones Futuras
There are several potential future directions for the development of TAK-915. One direction is to evaluate its efficacy in clinical trials for the treatment of cognitive disorders, such as Alzheimer's disease and schizophrenia. Another direction is to investigate its potential as a cognitive enhancer in healthy individuals, such as students or the elderly. Additionally, TAK-915 could be used as a tool compound to study the role of the GABA-Aα5 receptor in cognitive function and to identify other compounds that target this receptor.
Métodos De Síntesis
TAK-915 was synthesized by Takeda Pharmaceutical Company Limited using a multi-step process that involved the reaction of various starting materials to form the final product. The synthesis method of TAK-915 is proprietary and has not been disclosed in the public domain.
Aplicaciones Científicas De Investigación
TAK-915 has been extensively studied in preclinical models to evaluate its potential as a cognitive enhancer. In animal studies, TAK-915 has been shown to improve cognitive function in various tasks that involve learning and memory, such as the Morris water maze and novel object recognition tests. TAK-915 has also been evaluated in non-human primates, where it was found to improve working memory performance.
Propiedades
IUPAC Name |
N-(4-tert-butyl-1-cyanocyclohexyl)-2-ethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-5-15-14(8-11-22-15)16(21)20-18(12-19)9-6-13(7-10-18)17(2,3)4/h8,11,13H,5-7,9-10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLJAVVCNBHMKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC2(CCC(CC2)C(C)(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

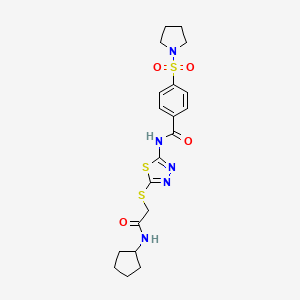
![5,6-dimethyl-2-(3,4,5-trimethoxyphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B2662246.png)
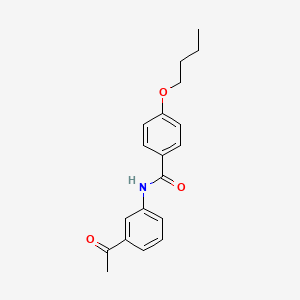
![2-[(3,5-Dimethoxyphenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2662248.png)


![2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2662256.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2662260.png)
![Methyl 2-mercapto-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2662261.png)
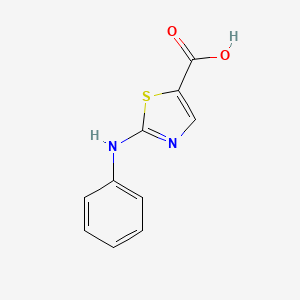
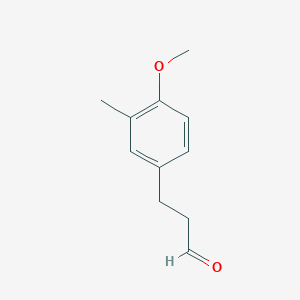
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2662265.png)
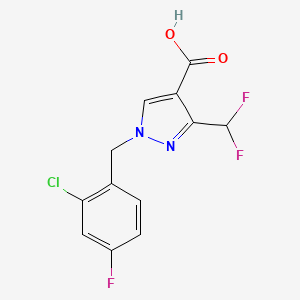
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2662267.png)